6-Methoxy-4-(morpholin-4-yl)quinoline
CAS No.: 2097868-29-4
Cat. No.: VC5589733
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097868-29-4 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 4-(6-methoxyquinolin-4-yl)morpholine |
| Standard InChI | InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | ALIDQTXHBOCVKO-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Methoxy-4-(morpholin-4-yl)quinoline (C₁₄H₁₆N₂O₂) features a bicyclic quinoline system substituted with a methoxy group (-OCH₃) at position 6 and a morpholine ring (C₄H₈NO) at position 4. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, introduces polarity and hydrogen-bonding capacity, while the methoxy group enhances electron density within the aromatic system .
Computed Physicochemical Parameters
Key properties derived from computational analyses include:
The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability, while the polar surface area indicates potential solubility in aqueous environments . The absence of hydrogen bond donors aligns with its predicted passive diffusion across biological membranes.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline involves a multi-step sequence, as detailed in recent literature :
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Quinoline Core Formation:
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Starting Material: 4-Methoxyaniline reacts with diethyl malonate under solvent-free conditions at elevated temperatures (260°C), forming N,N’-bis-substituted malonamide via condensation .
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Cyclization: Treatment with methane sulfonic acid at 170°C induces cyclization, yielding 6-methoxy-2,4-dihydroxyquinoline .
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Chlorination:
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Morpholine Substitution:
Reaction Conditions and Yields
Critical parameters for optimizing synthesis include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Malonamide Formation | Diethyl malonate, 260°C | 40% |
| Cyclization | Methane sulfonic acid, 170°C | 40% |
| Chlorination | POCl₃, reflux | 70% |
| Morpholine Substitution | Morpholine, toluene, 50–55°C | 65% |
The use of POCl₃ ensures efficient chlorination, while mild temperatures during morpholine substitution minimize side reactions .
Challenges and Future Directions
Synthetic Optimization
Current yields (~40–70%) necessitate improved catalysts or alternative routes. Microwave-assisted synthesis or flow chemistry could enhance efficiency.
Biological Profiling
In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to validate hypothesized activities. Structure-activity relationship (SAR) studies could refine substituent effects.
Computational Modeling
Density functional theory (DFT) calculations may predict reactivity sites, while molecular docking simulations could identify potential protein targets.
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